molecular formula C17H19N9 B6453222 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549028-10-4

7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453222
CAS No.: 2549028-10-4
M. Wt: 349.4 g/mol
InChI Key: XPHGNNMWQTWQER-UHFFFAOYSA-N
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Description

This compound features a purine core (7H-purine) substituted at the 6-position with a piperazine moiety, which is further linked to a 6-methyl-5H-pyrrolo[3,2-d]pyrimidine group.

Properties

IUPAC Name

7-methyl-6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-11-7-12-13(23-11)16(20-8-18-12)25-3-5-26(6-4-25)17-14-15(19-9-21-17)22-10-24(14)2/h7-10,23H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHGNNMWQTWQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a complex purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a purine core substituted with a piperazine moiety and a pyrrolo[3,2-d]pyrimidine ring. The structural formula is critical for understanding its interaction with biological targets.

Key Structural Features

  • Purine Base : Central to its biological activity.
  • Piperazine Ring : Often associated with neuroactive properties.
  • Pyrrolo[3,2-d]pyrimidine Moiety : Implicated in kinase inhibition and other enzymatic interactions.

Research indicates that compounds similar to 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine often act as inhibitors of specific kinases, particularly those involved in cancer signaling pathways.

Kinase Inhibition

Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can selectively inhibit protein kinase B (PKB) pathways. For instance, related compounds demonstrated significant inhibition of PKB activity, which is crucial in regulating cell growth and survival. This inhibition leads to reduced tumor cell proliferation and increased apoptosis in cancer models .

Biological Activity

The biological activities of 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine can be summarized as follows:

Activity TypeDescription
Antitumor Inhibits tumor growth through PKB pathway modulation.
Neuroactive Potential effects on neurotransmitter systems due to piperazine structure.
Antiviral May influence nucleotide biosynthesis pathways critical for viral replication.

Case Studies and Research Findings

  • Antitumor Activity : A study reported that related compounds effectively inhibited the growth of human tumor xenografts in animal models. The mechanism was attributed to the modulation of the PI3K-PKB-mTOR signaling pathway .
  • Neuropharmacological Effects : In vitro studies have suggested that piperazine derivatives can affect serotonin receptors, indicating potential applications in treating mood disorders .
  • Antiviral Properties : Research has indicated that targeting purine biosynthesis can enhance antiviral activity against hepatitis E virus (HEV), suggesting that compounds like 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine could be explored for antiviral drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study published in Journal of Medicinal Chemistry highlighted the development of potent inhibitors targeting the mTOR pathway, which is crucial for tumor growth and survival .

Neurological Applications

The compound's piperazine ring suggests potential use in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems. Investigations into related compounds have shown promise in treating conditions such as anxiety and depression by acting on serotonin receptors .

Antiviral Properties

Pyrrolo[3,2-d]pyrimidines have demonstrated antiviral activity against various viruses. Research has pointed out that compounds within this class can inhibit viral replication by targeting viral polymerases or proteases. This suggests that 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine may have similar capabilities, warranting further investigation .

Case Studies

Study Focus Findings
Inhibition of mTORAnticancerDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range .
Neuroprotective EffectsNeurologyShowed potential for reducing anxiety-like behaviors in animal models .
Antiviral ActivityVirologyInhibitory effects on viral replication observed in vitro against influenza virus .

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is crucial for optimizing its efficacy. Modifications to the piperazine and pyrimidine rings can significantly alter its binding affinity and selectivity towards biological targets.

Key Insights:

  • Substituents on the piperazine ring can enhance blood-brain barrier penetration.
  • Variations in methylation patterns on the pyrimidine core influence potency against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The compound’s purine core distinguishes it from analogues featuring pyrrolo[2,3-d]pyrimidine (e.g., and ) or pyrazolo[4,3-d]pyrimidinone (e.g., ) scaffolds. Purines are naturally occurring in DNA/RNA and often serve as kinase inhibitors, while pyrrolopyrimidines and pyrazolopyrimidines are synthetic scaffolds optimized for selectivity in targeting enzymes like phosphodiesterases or tyrosine kinases .

Substituent Analysis

Piperazine Modifications
  • Target Compound : Incorporates a piperazine bridge connecting the purine and pyrrolopyrimidine groups. The methyl group on the pyrrolopyrimidine may reduce rotational freedom, enhancing binding affinity .
  • Compound (3JA) : Replaces piperazine with morpholine, increasing polarity and reducing basicity. This alteration likely impacts solubility and target engagement kinetics .
  • Compound : Features a 4-phenylpiperazine group, introducing aromatic bulk that could enhance hydrophobic interactions but reduce solubility .
  • Compound : Contains a methylpiperazine carboxylate ester, adding both steric bulk and a hydrolyzable ester group, which may influence prodrug activation or metabolic stability .
Auxiliary Substituents
  • Target Compound : Dual methyl groups (purine 7-position and pyrrolopyrimidine 6-position) balance lipophilicity and metabolic stability.

Structural and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Formula (Calculated MW) Notable Features
Target Compound 7H-Purine 6-(4-{6-Methyl-pyrrolo[3,2-d]pyrimidin-4-yl}piperazinyl), 7-methyl C₁₇H₁₈N₁₀ (410.42 g/mol) High steric hindrance; moderate lipophilicity
(3JA) Pyrrolo[2,3-d]pyrimidine 4-Morpholinyl, 5-(1-methyl-1H-pyrazol-4-yl) C₁₄H₁₆N₆O (308.33 g/mol) Polar morpholine group; pyrazole for π-π stacking
Compound Pyrrolo[2,3-d]pyrimidine 4-(4-Phenylpiperazinyl), 7-(3-methylphenyl), 5-phenyl C₂₈H₂₇N₇ (473.58 g/mol) Bulky aromatic substituents; high hydrophobicity
Compound Pyrrolo[3,4-b]pyrazine 4-Methylpiperazine-1-carboxylate, 5S-chloropyridinyl C₁₉H₂₀ClN₇O₃ (454.88 g/mol) Chiral center; ester-linked piperazine

Hypothetical Pharmacological Implications

  • (3JA) : The morpholine group may favor solubility but limit blood-brain barrier penetration, making it suitable for peripheral targets .
  • Compound : Aromatic substituents could enhance affinity for hydrophobic binding pockets in kinases (e.g., ABL1 or EGFR), but may increase off-target risks .
  • Compound : The ester functionality implies possible prodrug behavior, with hydrolysis releasing active metabolites .

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